Cas no 1909308-40-2 (N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride)
N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride
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- MDL: MFCD29060399
- Inchi: 1S/C8H14N4O.2ClH/c1-13-8-5-7(11-6-12-8)10-4-2-3-9;;/h5-6H,2-4,9H2,1H3,(H,10,11,12);2*1H
- InChI Key: FIMQYIUTTZPTCF-UHFFFAOYSA-N
- SMILES: C(NC1=CC(OC)=NC=N1)CCN.[H]Cl.[H]Cl
N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-255025-1g |
N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride |
1909308-40-2 | 95% | 1g |
$728.0 | 2023-09-14 | |
| Enamine | EN300-255025-5g |
N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride |
1909308-40-2 | 95% | 5g |
$2110.0 | 2023-09-14 | |
| Enamine | EN300-255025-10g |
N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride |
1909308-40-2 | 95% | 10g |
$3131.0 | 2023-09-14 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB015205714-1g |
N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride |
1909308-40-2 | 95+% | 1g |
¥6364.00 | 2023-09-15 | |
| AN HUI ZE SHENG Technology Co., Ltd. | CB015205714-5g |
N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride |
1909308-40-2 | 95+% | 5g |
¥16511.00 | 2023-09-15 | |
| Ambeed | A858525-1g |
N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride |
1909308-40-2 | 95% | 1g |
$723.0 | 2024-07-28 | |
| Enamine | EN300-255025-0.05g |
N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride |
1909308-40-2 | 95% | 0.05g |
$168.0 | 2024-06-19 | |
| Enamine | EN300-255025-0.1g |
N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride |
1909308-40-2 | 95% | 0.1g |
$252.0 | 2024-06-19 | |
| Enamine | EN300-255025-0.25g |
N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride |
1909308-40-2 | 95% | 0.25g |
$361.0 | 2024-06-19 | |
| Enamine | EN300-255025-0.5g |
N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride |
1909308-40-2 | 95% | 0.5g |
$569.0 | 2024-06-19 |
N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride Suppliers
N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride
Professional Introduction to N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride (CAS No. 1909308-40-2)
N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride, a compound with the CAS number 1909308-40-2, represents a significant advancement in the field of pharmaceutical chemistry and drug development. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular structure of N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride incorporates a pyrimidine core, which is a well-documented scaffold in medicinal chemistry for designing bioactive molecules. The presence of a methoxy group at the 6-position and amine functionalities at the 1 and 3 positions of the propane chain enhances its interactability with biological targets, making it a promising candidate for further investigation.
The pharmacological significance of this compound lies in its ability to modulate various biological pathways. Recent studies have highlighted the role of pyrimidine derivatives in inhibiting kinases and other enzymes involved in cancer progression. The N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride structure suggests potential interactions with ATP-binding sites of kinases, which are critical for signal transduction in cells. This has led to its exploration as an anti-cancer agent, particularly in the context of tyrosine kinase inhibition. Preliminary in vitro studies have demonstrated its efficacy in reducing proliferation of certain cancer cell lines, indicating a strong foundation for further preclinical and clinical investigations.
Moreover, the compound's dihydrochloride salt form enhances its solubility and bioavailability, which are crucial factors for drug formulation and delivery. The salt form also contributes to better stability during storage and transportation, making it more suitable for industrial-scale production. These characteristics are particularly important for developing oral or injectable formulations that can be easily administered to patients.
Recent advancements in computational chemistry have enabled more accurate predictions of the binding affinity and pharmacokinetic properties of N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride. Molecular docking studies have shown that this compound can effectively bind to several protein targets, including those involved in inflammation and immune response. This dual functionality makes it an attractive candidate for treating inflammatory diseases such as rheumatoid arthritis and autoimmune disorders. The ability to modulate multiple pathways simultaneously could lead to more comprehensive therapeutic effects compared to single-target drugs.
The synthesis of N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic methodologies ensures high yield and purity, which are essential for pharmaceutical applications. Researchers have employed techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions to construct the pyrimidine ring and the propane diamine moiety efficiently. These synthetic strategies not only optimize the production process but also allow for modifications that can enhance the pharmacological properties of the compound.
In conclusion, N1-(6-methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride (CAS No. 1909308-40-2) represents a promising therapeutic agent with significant potential in oncology and inflammatory disease treatment. Its unique molecular structure, combined with its favorable pharmacokinetic properties, positions it as a valuable compound for further research and development. As our understanding of biological pathways continues to evolve, compounds like this one will play a crucial role in advancing personalized medicine approaches.
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